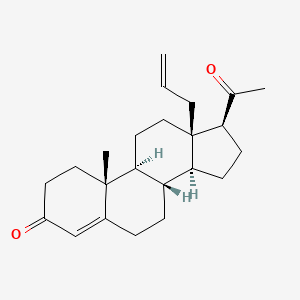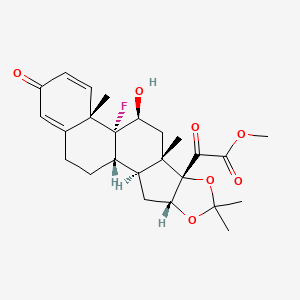
Sulfobacin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(13-methyl-tetradecanoyl)-capnine is a fatty amide.
Sulfobacin B is a natural product found in Chryseobacterium with data available.
Aplicaciones Científicas De Investigación
Inhibition of DNA Polymerase and Anti-inflammatory Effects
Sulfobacin B, isolated from Chryseobacterium sp., functions as a von Willebrand factor receptor antagonist and a DNA polymerase (pol) α inhibitor. It selectively inhibits the activity of animal pol species, showing the strongest effect on pol λ. This compound does not affect plant or prokaryotic pols, nor other DNA metabolic enzymes. Importantly, it exhibits anti-inflammatory properties, reducing 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation in mice and inhibiting tumor necrosis factor (TNF)-α production and the action of nuclear factor-κB induced by lipopolysaccharide (LPS) in mouse macrophages (Maeda et al., 2010).
Synthesis and Chemical Characterization
The synthesis of this compound has been a subject of research due to its biological activity. An efficient synthesis method utilizing asymmetric aldol reaction has been developed, providing a pathway for producing biologically active sulfonolipids like this compound (Shioiri & Irako, 2000).
Potential Anticancer Agent
Sulfobacin A, a compound closely related to this compound, has been identified from Chryseobacterium gleum and exhibited potential as an anticancer agent, particularly against human mammary adenocarcinoma cells. This suggests a possible avenue for this compound in cancer research (Chaudhari et al., 2009).
Environmental Impact and Microbial Interaction
The environmental presence of sulfonamides, including this compound, can influence microbial communities and potentially pose risks to human health. Their presence is primarily due to agricultural activities, and they have been associated with changes in microbial populations that could be hazardous (Baran et al., 2011).
Propiedades
| 170242-21-4 | |
Fórmula molecular |
C32H65NO5S |
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-15-methyl-2-(13-methyltetradecanoylamino)hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C32H65NO5S/c1-28(2)23-19-15-11-7-5-9-13-17-21-25-31(34)30(27-39(36,37)38)33-32(35)26-22-18-14-10-6-8-12-16-20-24-29(3)4/h28-31,34H,5-27H2,1-4H3,(H,33,35)(H,36,37,38)/t30-,31+/m0/s1 |
Clave InChI |
JICKJYGLSKDGIC-IOWSJCHKSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCC[C@H]([C@H](CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
SMILES canónico |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
Sinónimos |
3-hydroxy-15-methyl-2-(13-methyltetradecanamido)hexadecanesulfonic acid sulfobacin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)
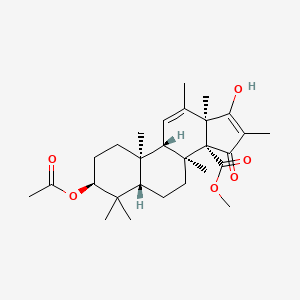

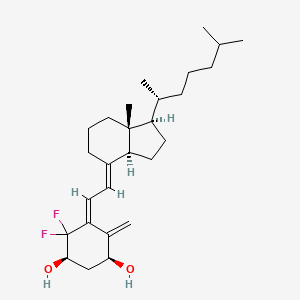

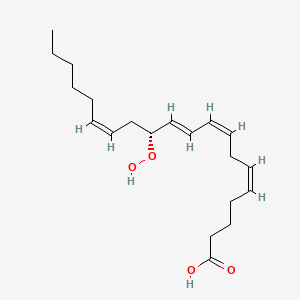

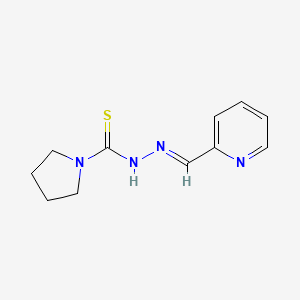
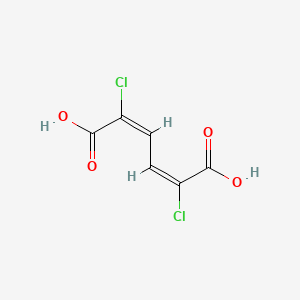
![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)
![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)
